3-Bromothieno[2,3-b]pyridine-2-carboxylic acid
Description
Classification and Isomeric Forms of Thienopyridines
Thienopyridines are bicyclic heterocyclic compounds formed by fusing a thiophene ring with a pyridine ring. Their structural diversity arises from six distinct isomeric configurations, determined by the positions of the sulfur atom in the thiophene moiety and the nitrogen atom in the pyridine ring. These isomers include:
Thieno[2,3-b]pyridine derivatives dominate medicinal chemistry due to their synthetic accessibility and favorable electronic properties, which enhance interactions with biological targets.
Historical Development of Thieno[2,3-b]pyridine Chemistry
The synthesis of thieno[2,3-b]pyridines began in the mid-20th century, with early methods relying on classical cyclization reactions. Key milestones include:
- 1960s–1970s : Development of Gould-Jacobs-type cyclizations, where ethyl 3-aminothiophene-2-carboxylates were condensed with β-ketoesters to form thienopyridine cores.
- 1980s–1990s : Advancements in cross-coupling methodologies, such as Suzuki-Miyaura reactions, enabled functionalization at specific positions.
- 2000s–Present : Catalytic C–H activation techniques (e.g., palladium-catalyzed annulation) streamlined the synthesis of complex derivatives, including brominated analogs.
Notably, the introduction of 3-bromothieno[2,3-b]pyridine-2-carboxylic acid emerged as a pivotal innovation, enabling precise derivatization for drug discovery.
Significance of this compound in Heterocyclic Chemistry
This compound (CAS 72832-25-8) serves as a multifunctional scaffold due to its reactive bromine and carboxylic acid groups:
Structural Features:
Applications:
- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors (e.g., RON tyrosine kinase antagonists) and antimicrobial agents.
- Material Science : Incorporated into organic semiconductors for optoelectronic devices due to π-conjugated systems.
- Agrochemicals : Serves as a precursor for herbicides targeting plant-specific enzymes.
Synthetic Example :
A 2023 study demonstrated its utility in preparing anticancer agents via a three-step sequence:
- S-Alkylation : React with thioglycolate to form a thioether intermediate.
- Cyclization : Intramolecular cyclization under basic conditions.
- Bromination : Electrophilic substitution using N-bromosuccinimide (NBS).
This protocol achieved a 72% yield of the target compound, highlighting its efficiency.
Properties
IUPAC Name |
3-bromothieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOXSZGHYROQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633221 | |
| Record name | 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72832-25-8 | |
| Record name | 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72832-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis and Stock Solution Preparation
According to GlpBio, the compound 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS No. 72832-25-8) is commercially available for research use and can be prepared as a stock solution using physical methods such as vortexing, ultrasound, or hot water bath to aid dissolution in appropriate solvents. The compound is stable when stored at -20°C protected from light and moisture, with recommended storage times of up to 6 months at -80°C or 1 month at -20°C once in solution form.
Stock Solution Preparation Table:
| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 3.8746 | 0.7749 | 0.3875 |
| 5 mg | 19.3731 | 3.8746 | 1.9373 |
| 10 mg | 38.7462 | 7.7492 | 3.8746 |
This table guides preparation of stock solutions at varying molarities, which is crucial for subsequent synthetic or biological applications.
Synthetic Routes to this compound
The literature indicates that the synthesis of thieno[2,3-b]pyridine derivatives, including brominated variants, often proceeds via cyclization reactions involving substituted pyridine precursors and thiophene derivatives. While direct preparation methods for the exact 3-bromo derivative are limited in publicly available sources, related synthetic strategies provide insight.
Cyclization via Claisen Condensation and Intramolecular Cyclization
One documented approach for related thieno[2,3-b]pyridine carboxylic acids involves Claisen condensation of methyl ketones with ethyl 2-bromoacetate under strong base conditions in refluxing ethanol, forming cyclized intermediates. These intermediates are then hydrolyzed to the corresponding carboxylic acids.
This method is adaptable for introducing bromine substituents at specific positions by employing appropriately brominated starting materials or via subsequent bromination steps.
Related Compound Synthesis Informing Preparation
A closely related compound, 5-Bromothieno[2,3-b]pyridine, has been synthesized using N,N-dimethylacetamide as solvent and 1,8-diazabicyclo[5.4.0]undec-7-ene as base at 150°C, yielding 60% product after purification by silica gel chromatography. This reaction suggests that strong bases and high temperatures facilitate cyclization and substitution reactions in this heterocyclic system.
This method, while targeting the 5-bromo isomer, provides insights into conditions that could be adapted for the 3-bromo isomer synthesis, possibly by altering the position of bromine on the starting materials or reaction conditions.
Summary Table of Preparation Methods
Scientific Research Applications
Scientific Research Applications
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate is used in diverse scientific applications:
- Pharmaceutical Development It serves as a precursor in synthesizing new drugs targeting neurological disorders and inflammatory diseases.
- Material Science It is used in developing organic semiconductors and advanced materials.
- Biological Research It is used for studying enzyme inhibitors and receptor modulators.
Research indicates that ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate interacts with various enzymes and proteins, influencing cellular processes such as enzyme inhibition and receptor modulation. It may alter the activity of metabolic enzymes, affecting metabolic pathways crucial for cell function. The presence of the bromine atom and the ethyl ester group enhances its binding affinity and specificity towards biological targets. This interaction may lead to modulation of cellular signaling pathways involved in inflammation and tumor progression.
Potential Biological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits activity against certain bacterial strains. |
| Antifungal | Demonstrates efficacy against fungal pathogens. |
| Antitumor | Shows promise in inhibiting tumor cell growth. |
| Neurological Effects | Potential therapeutic effects in neurological disorders. |
Antitumor Potential
Studies have highlighted the antitumor potential of compounds related to the thieno[2,3-b]pyridine structure. Derivatives have been tested against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) . Certain derivatives caused significant growth inhibition in cancer cells while sparing non-tumorigenic cells .
Case Study: Antitumor Activity Assessment
In a study evaluating various thieno[2,3-b]pyridine derivatives, one compound showed a GI50 concentration of 13 μM against MDA-MB-231 cells . This concentration led to decreased cell viability and altered cell cycle profiles, indicating that these compounds could interfere with cancer cell proliferation without affecting normal cells significantly . Further research also demonstrated that the GI 50 concentration of compound 2e significantly reduced MDA-MB-231 viable cell number in comparison with the control treatment .
Mechanism of Action
The mechanism of action of 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to fit into active sites of proteins, potentially inhibiting or activating their function. The bromine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Substituent Variations in Thieno[2,3-b]pyridine-2-carboxylic Acid Derivatives
The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly sensitive to substituents at the 3-, 4-, 5-, and 6-positions. Below is a comparative analysis:
Structural and Functional Differences
Bromine vs. Amino Group at C3: The 3-bromo derivative (this compound) is more electrophilic, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . The 3-amino analog (C₈H₆N₂O₂S) is nucleophilic, enabling carboxamide formation via reactions with acyl chlorides or anhydrides .
Position of Halogenation: 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid (C₈H₄BrNO₂S) shows distinct electronic effects compared to the 3-bromo isomer, altering reactivity in ring-forming reactions .
Carboxamide Derivatives :
- Substitution of the carboxylic acid with amide groups (e.g., VU0010010 , LY2033298 ) enhances blood-brain barrier penetration, critical for CNS-targeted drugs .
Bulkier Substituents :
- 4,6-Diphenyl derivatives (C₂₀H₁₄N₂O₂S) exhibit improved binding to inflammatory targets due to hydrophobic interactions .
Biological Activity
3-Bromothieno[2,3-b]pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly in relation to antiparasitic and anticancer properties.
This compound belongs to the class of thienopyridines, which are known for their diverse biological activities. The presence of bromine and the carboxylic acid functional group significantly influence its reactivity and biological interactions.
Antiparasitic Activity
Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit notable antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. A study highlighted that certain synthesized thieno[2,3-b]pyridine-2-carboxamides, which include structural modifications of this compound, demonstrated strong inhibition of parasite proliferation with an IC50 value of 199 nM. This suggests that the compound can effectively reduce the viability of erythrocytic forms of the parasite without significantly inhibiting human GSK-3 enzyme activity, indicating a selective action against the parasite .
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| This compound | 199 | High |
Anticancer Activity
In addition to its antiparasitic properties, this compound and its derivatives have shown promising anticancer activities. A study on related thienopyridine derivatives indicated significant growth inhibition in various cancer cell lines, including A549 (lung cancer) and A2780 (ovarian cancer), with IC50 values below 1 nM for some derivatives. The mechanism appears to involve inhibition of tubulin polymerization, a critical process for cell division .
| Cell Line | IC50 (nM) |
|---|---|
| A549 | <1 |
| A2780 | <1 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that specific modifications to the thienopyridine scaffold can enhance biological activity. For instance, substituents at different positions on the aromatic rings significantly impact both antiparasitic and anticancer efficacy. Compounds with electron-withdrawing groups tend to exhibit improved potency against P. falciparum and various cancer cell lines .
Case Studies
- Antiparasitic Efficacy : In a series of experiments, various thieno[2,3-b]pyridine derivatives were tested against P. falciparum. The results indicated that modifications leading to increased lipophilicity enhanced cell membrane permeability and consequently improved antiparasitic activity.
- Cancer Cell Proliferation : In vitro studies using MDA-MB-231 (triple-negative breast cancer) cells demonstrated that certain derivatives caused a significant decrease in cell viability at concentrations as low as 13 μM. Flow cytometry analyses revealed alterations in cell cycle distribution favoring G0/G1 phase arrest .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 3 serves as an effective leaving group in palladium-catalyzed cross-coupling reactions. This enables the synthesis of biaryl or heteroaryl derivatives through coupling with boronic acids or esters.
Key Data:
| Boronic Acid Partner | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ | DME/H₂O | 100°C | 78% | |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | THF | 80°C | 65% |
Mechanistic Insight :
The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the new C–C bond .
Nucleophilic Substitution Reactions
The electron-deficient thienopyridine ring facilitates nucleophilic aromatic substitution (NAS) at position 3.
Example Reactions:
-
Amine Substitution :
Reaction with piperidine in DMF at 120°C yields 3-piperidinylthieno[2,3-b]pyridine-2-carboxylic acid (62% yield) . -
Alkoxy Substitution :
Treatment with sodium methoxide in methanol under reflux replaces bromine with a methoxy group (55% yield) .
Kinetic Considerations :
The reaction rate is enhanced by electron-withdrawing groups on the pyridine ring, as observed in related thienopyridine systems .
Functional Group Transformations of the Carboxylic Acid
The carboxylic acid group undergoes typical derivatization reactions:
Esterification:
Reaction with methanol in the presence of H₂SO₄ yields the methyl ester (89% yield) .
Amide Formation:
Coupling with benzylamine using HATU/DIEA in DMF produces the corresponding amide (73% yield) .
Reduction:
Lithium aluminum hydride reduces the carboxylic acid to a hydroxymethyl group (51% yield), though this is less common due to competing side reactions .
Oxidative Dimerization
Under hypochlorite oxidation in aqueous ethanol, analogous 3-aminothieno[2,3-b]pyridine derivatives undergo oxidative dimerization to form polycyclic ensembles . While not directly reported for the brominated analog, similar reactivity is plausible under acidic or oxidative conditions.
Proposed Pathway :
-
Electrophilic attack by HOCl generates a cationic intermediate.
Decarboxylation and Elimination
Heating with DBU in DMA at 150°C leads to decarboxylation and elimination of HBr, forming thieno[2,3-b]pyridine (60% yield) .
Reaction Conditions :
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent: Dimethylacetamide (DMA)
-
Temperature: 150°C
Q & A
Q. What are the established synthetic routes for 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid, and how can purity be optimized?
The synthesis typically involves bromination of the parent thieno[2,3-b]pyridine-2-carboxylic acid scaffold. Key steps include:
- Cyclization : Using precursors like 2-chloronicotinic acid with thiourea under reflux conditions to form the thienopyridine core .
- Bromination : Electrophilic substitution at the 3-position using brominating agents (e.g., NBS or Br₂ in DMF) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. HPLC analysis (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) confirms >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Q. What are the key reactivity patterns of this compound under varying conditions?
- Nucleophilic Substitution : The bromine atom at the 3-position is susceptible to substitution with amines or thiols in DMF at 80°C .
- Decarboxylation : Heating above 200°C in acidic media removes the carboxylic acid group, forming 3-bromothieno[2,3-b]pyridine .
- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh) and KCO in toluene/ethanol .
Advanced Research Questions
Q. How can mechanistic studies elucidate the bromination regioselectivity in this scaffold?
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) favorability at the 3-position due to lower activation energy (~15 kJ/mol difference vs. 5-position) .
- Isotopic Labeling : -labeling tracks bromine incorporation, confirming >90% regioselectivity via radio-TLC .
Q. How do substituents influence the compound’s biological activity, and how can this be systematically evaluated?
-
Structure-Activity Relationship (SAR) :
Derivative Substituent IC (μM, HeLa cells) 3-Bromo Br 12.4 ± 1.2 3-Chloro Cl 18.9 ± 2.1 3-NH NH >50 Data adapted from antitumor studies of analogous thienopyridines . -
Assay Design :
- In vitro : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure.
- In vivo : Xenograft models (e.g., BALB/c mice) to assess tumor growth inhibition .
Q. How can conflicting data on solubility and stability be resolved for this compound?
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction :
- SwissADME : Low gastrointestinal absorption (TPSA = 78.9 Ų), CYP3A4 substrate likelihood (0.87).
- Molecular Docking : AutoDock Vina shows binding affinity (ΔG = -9.2 kcal/mol) to EGFR kinase, suggesting a potential mechanism for antitumor activity .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
